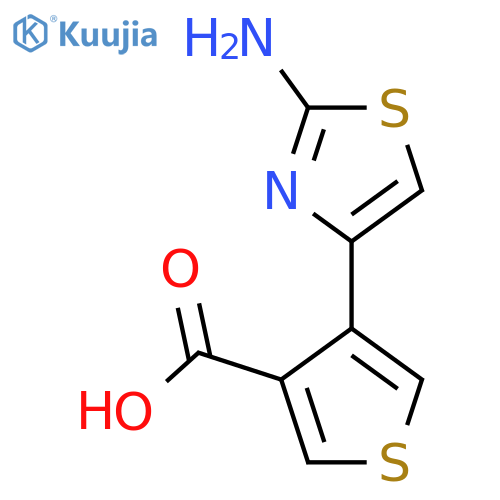Cas no 2580215-83-2 (4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid)

4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2580215-83-2
- 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
- EN300-27144498
- 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid
-
- インチ: 1S/C8H6N2O2S2/c9-8-10-6(3-14-8)4-1-13-2-5(4)7(11)12/h1-3H,(H2,9,10)(H,11,12)
- InChIKey: HMZWFPRUAXFCAY-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)C(=C1)C1=CSC(N)=N1
計算された属性
- 精确分子量: 225.98706979g/mol
- 同位素质量: 225.98706979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 133Ų
4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27144498-0.5g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 0.5g |
$1385.0 | 2025-03-20 | |
| Enamine | EN300-27144498-1g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 1g |
$1442.0 | 2023-09-11 | ||
| Enamine | EN300-27144498-5g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 5g |
$4184.0 | 2023-09-11 | ||
| Enamine | EN300-27144498-0.1g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 0.1g |
$1269.0 | 2025-03-20 | |
| Enamine | EN300-27144498-1.0g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 1.0g |
$1442.0 | 2025-03-20 | |
| Enamine | EN300-27144498-0.05g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 0.05g |
$1212.0 | 2025-03-20 | |
| Enamine | EN300-27144498-2.5g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 2.5g |
$2828.0 | 2025-03-20 | |
| Enamine | EN300-27144498-0.25g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 0.25g |
$1328.0 | 2025-03-20 | |
| Enamine | EN300-27144498-5.0g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 5.0g |
$4184.0 | 2025-03-20 | |
| Enamine | EN300-27144498-10.0g |
4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid |
2580215-83-2 | 95.0% | 10.0g |
$6205.0 | 2025-03-20 |
4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid 関連文献
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acidに関する追加情報
Recent Advances in the Study of 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid (CAS: 2580215-83-2)
4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid (CAS: 2580215-83-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The compound's unique structural features, including the presence of both thiazole and thiophene rings, contribute to its ability to interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid exhibit potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in cancer therapy. The study reported IC50 values in the nanomolar range, suggesting its potential as a lead compound for the development of novel anticancer agents.
In addition to its anticancer properties, recent research has explored the antimicrobial potential of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that certain derivatives of 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid displayed significant activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its potential as a scaffold for the development of new antibiotics.
Another area of interest is the compound's role in modulating inflammatory pathways. A recent preprint on bioRxiv (2024) reported that 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This finding suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis and optimization of 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid derivatives have also been a focus of recent research. A 2023 paper in Organic & Biomolecular Chemistry described a novel, high-yield synthetic route for this compound, which could facilitate its broader use in medicinal chemistry. The study emphasized the importance of protecting group strategies and regioselective functionalization to achieve desired pharmacological properties.
Despite these promising findings, challenges remain in the development of 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and preclinical evaluations. Nevertheless, the compound's versatility and demonstrated biological activities make it a valuable candidate for future drug discovery efforts.
In conclusion, recent research on 4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid (CAS: 2580215-83-2) has highlighted its potential as a multifunctional scaffold in medicinal chemistry. Its applications span anticancer, antimicrobial, and anti-inflammatory therapies, with ongoing studies aimed at optimizing its pharmacological profile. As the field advances, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
2580215-83-2 (4-(2-Amino-1,3-thiazol-4-yl)thiophene-3-carboxylic acid) Related Products
- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)
- 847503-15-5(6-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid)
- 946235-85-4(methyl N-4-({2-(4-methoxyphenyl)ethylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)
- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)
- 1798662-02-8(5-(4-fluorophenyl)-N-3-(methylsulfanyl)phenyl-1,3-oxazole-2-carboxamide)
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 884010-25-7(5-Bromobenzobthiophene-2-boronic acid)
- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)
- 23088-42-8((±)-(1-Bromoethyl-2,2,2-d3)benzene)




